molecular formula C17H27N3O B3851638 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide

1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide

Cat. No. B3851638
M. Wt: 289.4 g/mol
InChI Key: JEIXXDFAPWIRFB-UHFFFAOYSA-N
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Description

1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. DEAB has been extensively studied for its role in cancer research, stem cell biology, and drug discovery.

Mechanism of Action

1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide exerts its inhibitory effect on ALDH enzymes by binding to the active site of the enzyme and blocking the catalytic activity. This leads to the accumulation of toxic aldehydes, which can induce cell death or sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has been shown to modulate the differentiation of stem cells, where it can promote the differentiation of neural stem cells and inhibit the differentiation of hematopoietic stem cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide is its selective inhibition of ALDH enzymes, which allows for the study of the specific role of ALDH enzymes in various biological processes. However, 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has some limitations in lab experiments, including its potential toxicity and the need for appropriate controls to ensure the specificity of its inhibitory effect.

Future Directions

1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has significant potential for future research in various fields. Some of the future directions for 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide research include:
1. Development of 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide-based therapies for cancer and other diseases.
2. Investigation of the role of ALDH enzymes in stem cell biology and tissue regeneration.
3. Development of new ALDH inhibitors with improved specificity and efficacy.
4. Investigation of the molecular mechanisms underlying the inhibitory effect of 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide on ALDH enzymes.
5. Exploration of the potential of 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide as a tool for drug discovery and development.
In conclusion, 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide is a promising compound with significant potential for scientific research in various fields. Its selective inhibition of ALDH enzymes has made it a valuable tool for the study of ALDH enzymes' role in various biological processes, including cancer and stem cell biology. Further research is needed to explore its therapeutic potential and elucidate the molecular mechanisms underlying its inhibitory effect on ALDH enzymes.

Scientific Research Applications

1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to selectively inhibit ALDH enzymes. ALDH enzymes play a crucial role in the metabolism of endogenous and exogenous aldehydes, and their dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide has been used to study the role of ALDH enzymes in cancer stem cells, where it has been shown to inhibit the self-renewal capacity of cancer stem cells and sensitize them to chemotherapy.

properties

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-20(4-2)16-7-5-14(6-8-16)13-19-11-9-15(10-12-19)17(18)21/h5-8,15H,3-4,9-13H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIXXDFAPWIRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)benzyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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